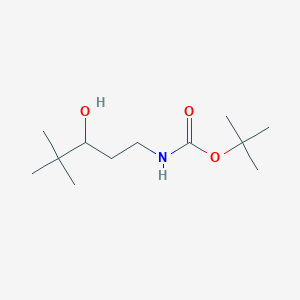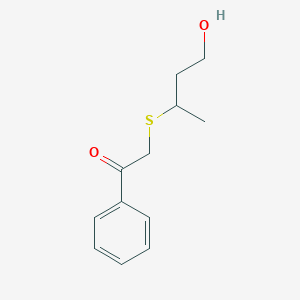![molecular formula C10H13ClF3NO B13512642 {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)
{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methoxy-4-(trifluoromethyl)benzaldehyde. This can be achieved through the trifluoromethylation of 3-methoxybenzaldehyde using reagents like trifluoromethyl iodide and a base.
Reductive Amination: The key step involves the reductive amination of 3-methoxy-4-(trifluoromethyl)benzaldehyde with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Formation of Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a trifluoromethyl alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-Methoxy-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: 3-Methoxy-4-(trifluoromethyl)phenyl halides.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for designing new compounds.
Biology
The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding. It can be used in the development of biochemical assays to explore its effects on various biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific diseases, such as neurological disorders or cancer.
Industry
The compound finds applications in the agrochemical industry as a precursor for synthesizing herbicides and pesticides. Its stability and reactivity make it suitable for large-scale production of agricultural chemicals.
Mécanisme D'action
The mechanism by which {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The methoxy group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-4-(trifluoromethyl)aniline
- 3-Methoxy-4-(trifluoromethyl)benzylamine
- 4-Methoxy-3-(trifluoromethyl)phenylamine
Uniqueness
Compared to similar compounds, {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride stands out due to its combination of functional groups, which confer unique reactivity and biological activity. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring enhances its chemical stability and potential for diverse applications.
Propriétés
Formule moléculaire |
C10H13ClF3NO |
|---|---|
Poids moléculaire |
255.66 g/mol |
Nom IUPAC |
1-[3-methoxy-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-14-6-7-3-4-8(10(11,12)13)9(5-7)15-2;/h3-5,14H,6H2,1-2H3;1H |
Clé InChI |
RUSBTDVCELOKKZ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=C(C=C1)C(F)(F)F)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


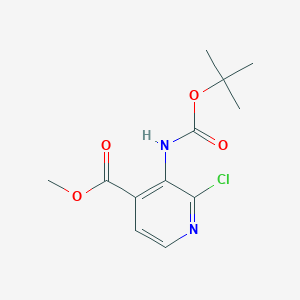
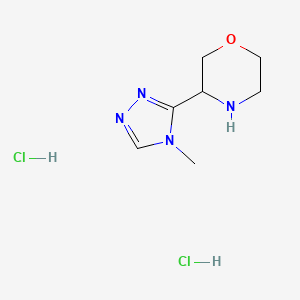
![2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B13512569.png)
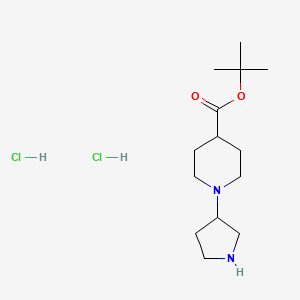
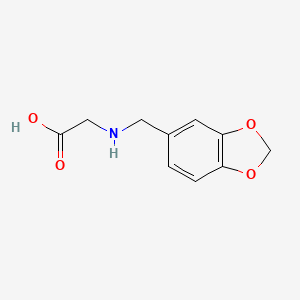
![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine](/img/structure/B13512581.png)
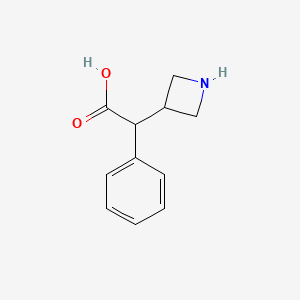
![9-Oxabicyclo[3.3.1]nonan-2-one](/img/structure/B13512599.png)
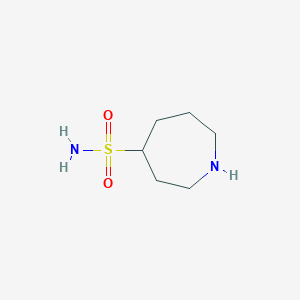
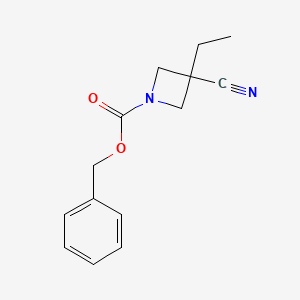
![rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo](/img/structure/B13512608.png)
